2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride
Description
2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride is an aminopyridine derivative characterized by a nitrile group and a tertiary carbon branching at the propanenitrile moiety, with a hydrochloride salt enhancing its solubility and stability.
Properties
Molecular Formula |
C9H12ClN3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-(6-aminopyridin-3-yl)-2-methylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-9(2,6-10)7-3-4-8(11)12-5-7;/h3-5H,1-2H3,(H2,11,12);1H |
InChI Key |
OVMZJLLLNRBKMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CN=C(C=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 2-methylpropanenitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
The compound’s key features include:
- 6-Aminopyridin-3-yl core: Facilitates hydrogen bonding and π-π stacking interactions.
- Nitrile group : Enhances lipophilicity and metabolic stability.
- Hydrochloride salt : Improves aqueous solubility compared to free bases.
Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Research Findings
Biological Activity: Procyazine’s triazine core and chloro group confer herbicidal activity by inhibiting photosynthesis in plants, a mechanism absent in the aminopyridine-based target compound . The nitrile group in 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride may enhance metabolic stability compared to esters (e.g., Ethyl 2-(6-aminopyridin-3-yl)acetate) or carboxylic acids (e.g., 3-(6-Aminopyridin-3-yl)propanoic acid), which are prone to hydrolysis .
Solubility and Bioavailability: The hydrochloride salt form of the target compound increases its aqueous solubility relative to neutral analogs like 2-(Pyridin-3-yl)acetic acid (CAS 6419-36-9), which has a similarity score of 0.86 but lacks ionic character .
Synthetic Utility: Boronic acid derivatives (e.g., (6-Aminopyridin-3-yl)boronic acid) are used in cross-coupling reactions, whereas the target compound’s nitrile group may serve as a precursor for tetrazole or amide synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
